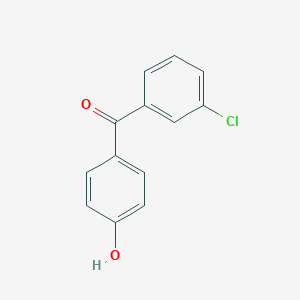

3-Chloro-4'-hydroxybenzophenone

Description

Significance as a Precursor in Complex Organic Synthesis

3-Chloro-4'-hydroxybenzophenone is a versatile building block in the field of organic synthesis, primarily utilized in the creation of more complex molecules with specific functionalities.

Pharmaceutical Intermediacy: Fenofibrate (B1672516) and Beyond

The most prominent role of this compound is as a key intermediate in the production of fenofibrate, a widely used lipid-lowering drug. patsnap.com Fenofibrate is the isopropyl ester of fenofibric acid and is synthesized through various methods, many of which involve this compound's isomeric precursor, 4-chloro-4'-hydroxybenzophenone (B194592). derpharmachemica.comjustia.comgoogle.com The synthesis of fenofibrate can involve the reaction of 4-chloro-4'-hydroxybenzophenone with isopropyl 2-bromo-2-methylpropanoate. derpharmachemica.comgoogle.com this compound itself is considered an impurity (Impurity F as per EP monograph) that can arise during the synthesis of fenofibrate. derpharmachemica.com Its presence highlights the importance of regioselective control during the synthesis of the benzophenone (B1666685) core.

Beyond its connection to fenofibrate, the structural motif of this compound is of interest in medicinal chemistry for the development of other biologically active molecules.

Role in Polymer Chemistry

Benzophenone derivatives are known for their applications in polymer chemistry, often as photoinitiators or as monomers for high-performance polymers. guidechem.com While the isomeric 4-chloro-4'-hydroxybenzophenone is noted as a raw material for heat-resistant polymers like Poly Ether Ketone (PEK), the reactivity of this compound suggests its potential as a monomer or a modifying agent in polymer synthesis. patsnap.comijraset.com The hydroxyl and chloro groups provide reactive sites for polymerization reactions, such as polyetherification, leading to polymers with specific thermal and mechanical properties. The controlled oxidation of the hydroxyl group can yield a ketone, creating a reactive intermediate for further polymer synthesis.

Building Block for Biologically Active Molecules

The inherent chemical functionalities of this compound make it a valuable scaffold for the synthesis of various biologically active molecules. The phenolic hydroxyl group and the activated aromatic rings can undergo a range of chemical transformations to introduce new functional groups and build molecular complexity. For instance, the core structure is related to other compounds like 3-chloro-4-hydroxybenzaldehyde (B1581250) and 3-chloro-4-hydroxyphenylacetic acid, which are also used as intermediates in the synthesis of pharmaceuticals and other functional molecules. guidechem.commedchemexpress.comnih.gov Research has shown that related structures, such as salicylanilides, exhibit a wide range of biological activities, including anthelmintic, antifungal, and antibacterial properties. nih.gov This suggests the potential for developing novel therapeutic agents based on the this compound framework.

Structural Attributes and Their Influence on Reactivity Profiles

The reactivity of this compound is dictated by the interplay of its key structural features: the benzophenone core, the hydroxyl group, and the chlorine atom.

The benzophenone core itself is a robust structure. The electron-withdrawing nature of the carbonyl group deactivates the aromatic rings towards electrophilic substitution, while also providing a site for nucleophilic attack.

The hydroxyl group at the 4'-position is a critical functional group. It is a nucleophile and can undergo etherification and esterification reactions. derpharmachemica.com This reactivity is central to its use in synthesizing derivatives like fenofibrate. The hydroxyl group also activates its attached phenyl ring towards electrophilic substitution.

The chlorine atom at the 3-position of the other phenyl ring has a dual electronic effect. Its inductive effect is electron-withdrawing, which deactivates the ring towards electrophilic substitution. However, its resonance effect can direct incoming electrophiles to the ortho and para positions. The presence of the chlorine atom also provides a site for nucleophilic aromatic substitution under specific conditions or for cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉ClO₂ |

| Molecular Weight | 232.66 g/mol scbt.com |

| Melting Point | 177 - 181 °C patsnap.comfishersci.com |

| Boiling Point | 257 °C @ 13 mmHg fishersci.com |

| Appearance | Beige to off-white or reddish-white crystalline powder patsnap.comfishersci.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Fenofibrate |

| Fenofibric acid |

| 4-Chloro-4'-hydroxybenzophenone |

| Isopropyl 2-bromo-2-methylpropanoate |

| Poly Ether Ketone (PEK) |

| 3-Chloro-4-hydroxybenzaldehyde |

| 3-Chloro-4-hydroxyphenylacetic acid |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3-chlorophenyl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFARANORDJNAEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10486255 | |

| Record name | 3-Chlorophenyl 4-hydroxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61002-52-6 | |

| Record name | 3-Chlorophenyl 4-hydroxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Mechanism Elucidation for 3 Chloro 4 Hydroxybenzophenone

Established Synthetic Routes and Innovations

The synthesis of 3-Chloro-4'-hydroxybenzophenone, a key intermediate in the production of pharmaceuticals and polymers, is primarily achieved through well-established methods such as Friedel-Crafts acylation and Fries rearrangement. patsnap.comijraset.com Innovations in these traditional routes, along with the development of novel methodologies, are continuously being explored to enhance efficiency, selectivity, and environmental compatibility.

Friedel-Crafts Acylation: Methodologies and Optimizations

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. masterorganicchemistry.com The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, typically in the presence of a Lewis acid catalyst. masterorganicchemistry.comwikipedia.org For the synthesis of this compound, this generally involves the reaction of phenol (B47542) or its derivatives with a substituted benzoyl chloride. quickcompany.in

A direct approach to synthesizing this compound involves the Friedel-Crafts acylation of phenol with 3-chlorobenzoyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). quickcompany.in The process can be conducted as a "one-pot" synthesis where phenol is first treated with the Lewis acid, followed by the addition of 3-chlorobenzoyl chloride. quickcompany.in The reaction proceeds through the formation of a phenyl ester intermediate, which then undergoes rearrangement to yield the desired hydroxybenzophenone. quickcompany.in However, direct acylation of phenol can be complex due to the reactivity of the hydroxyl group with the catalyst. quora.com

Alternatively, a two-step process can be employed. First, phenol is esterified with the acyl chloride, and then the resulting phenyl ester undergoes a Fries rearrangement, promoted by a Lewis acid, to form the hydroxy aryl ketone. quora.com

A common challenge in the direct acylation of phenol is controlling the regioselectivity, as both ortho and para-substituted products can be formed. byjus.com Reaction conditions, such as temperature and solvent, play a crucial role in determining the ratio of these isomers. byjus.comwikipedia.org

Table 1: Methodologies for the Acylation of Phenol with Chlorobenzoyl Chlorides

| Method | Reactants | Catalyst | Key Features | Yield |

| One-Pot Synthesis quickcompany.in | Phenol, p-chlorobenzoyl chloride | AlCl₃ | Reaction proceeds via a phenyl ester intermediate. | 72% (of >99.5% pure product) |

| Fries Rearrangement quora.com | Phenyl ester of p-chlorobenzoic acid | AlCl₃ | Involves initial esterification followed by rearrangement. | Good yield |

The traditional use of stoichiometric amounts of Lewis acids like aluminum chloride in Friedel-Crafts acylations presents several drawbacks, including corrosive conditions and the generation of hazardous waste. ijraset.comorganic-chemistry.org Consequently, significant research has focused on developing more sustainable and reusable catalytic systems.

Metal Chlorides: Various metal chlorides, including zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and bismuth triflate, have been explored as catalysts for Friedel-Crafts acylation. wikipedia.orgsigmaaldrich.cn These catalysts can offer milder reaction conditions and improved selectivity compared to aluminum chloride. jk-sci.com For example, zinc powder has been shown to selectively catalyze the Fries rearrangement. organic-chemistry.org

Solid Acid Catalysts: Heterogeneous solid acid catalysts have emerged as a promising eco-friendly alternative. ijraset.com These catalysts, which include zeolites, clays, and supported sulfonic acids, offer several advantages such as easy separation from the reaction mixture, reusability, and reduced environmental impact. researchgate.netresearchgate.netacs.org Montmorillonite K-10 clay, for instance, has been used as a support for various metal chlorides (Fe³⁺, Zn²⁺, Al³⁺) to catalyze the synthesis of 4-chloro-4'-hydroxybenzophenone (B194592) from phenol and p-chlorobenzoyl chloride, with Fe³⁺ supported on K-10 clay showing a 97% yield. ijraset.com Zeolites, with their well-defined pore structures, can also provide shape-selectivity in Friedel-Crafts reactions. researchgate.net However, deactivation of zeolites can be a challenge. organic-chemistry.org

Table 2: Comparison of Catalysts in Friedel-Crafts Acylation

| Catalyst Type | Examples | Advantages | Disadvantages |

| Traditional Lewis Acids | AlCl₃, FeCl₃ wikipedia.org | High activity jk-sci.com | Stoichiometric amounts often required, corrosive, waste generation ijraset.comorganic-chemistry.org |

| Solid Acid Catalysts | Zeolites, Clays (e.g., Montmorillonite K-10) ijraset.comresearchgate.net | Reusable, eco-friendly, easy separation ijraset.com | Potential for deactivation organic-chemistry.org |

| Other Lewis Acids | ZnCl₂, Bi(OTf)₃, HF, CH₃SO₃H wikipedia.orgsigmaaldrich.cn | Milder conditions, improved selectivity wikipedia.orgorganic-chemistry.org | Can still be corrosive and require specific handling organic-chemistry.org |

Fries Rearrangement Pathways

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. byjus.comwikipedia.org This reaction is a key method for synthesizing hydroxybenzophenones and can be directed to favor either the ortho or para isomer by adjusting reaction conditions like temperature and solvent. byjus.comwikipedia.org Low temperatures generally favor the para product, while higher temperatures favor the ortho product. byjus.com For the synthesis of 4-chloro-4'-hydroxybenzophenone, the Fries rearrangement of phenyl p-chlorobenzoate has been shown to produce good yields, with one study reporting a 94% yield using trifluoromethanesulfonic acid as the catalyst. chemicalbook.com

A photochemical variant, the photo-Fries rearrangement , offers an alternative pathway that proceeds via a radical mechanism upon exposure to UV light, without the need for a catalyst. wikipedia.orgslideshare.net This method can be advantageous for substrates with deactivating groups on the aromatic ring. wikipedia.org The reaction involves the homolytic cleavage of the ester bond to form a phenoxy radical and an acyl radical, which then recombine within a solvent cage to form the final product. slideshare.net However, the yields of the photo-Fries rearrangement are often low, limiting its use in commercial production. wikipedia.org

Emerging and Eco-Compatible Synthetic Approaches

In line with the principles of green chemistry, efforts are being directed towards developing more environmentally benign synthetic routes for this compound and related compounds. This includes the use of greener solvents, alternative energy sources, and catalysts that are less toxic and can be easily recycled. rsc.orgegrassbcollege.ac.in

One approach involves the use of solid acid catalysts, as discussed previously, which minimizes waste and allows for easier product purification. ijraset.com Another strategy is the development of organocatalyzed reactions that avoid the use of metal-based catalysts altogether. rsc.org For example, organocatalyst-controlled selective synthesis of various 2-hydroxybenzophenone (B104022) frameworks has been achieved under green conditions. rsc.org

Furthermore, the use of alternative energy sources like solar energy is being explored for photochemical reactions like the photo-Fries rearrangement, offering a more sustainable approach compared to traditional heating methods. egrassbcollege.ac.in The development of solvent-free reaction conditions is another area of focus, where reagents are reacted neat or in the presence of a recyclable catalyst, significantly reducing solvent waste. researchgate.net

Investigations into Reaction Kinetics and Mechanistic Pathways

Consequently, detailed research findings on the mechanistic intricacies, including the identification and characterization of specific intermediates and transition states involved in the formation of this compound, remain an area for future investigation.

Comprehensive Spectroscopic Characterization and Quantum Chemical Analysis of 3 Chloro 4 Hydroxybenzophenone

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are powerful tools for elucidating the molecular structure and bonding of chemical compounds. These techniques probe the quantized vibrational and electronic energy levels of a molecule.

Infrared (IR) and Raman Spectroscopic Signatures

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. In the case of substituted benzophenone (B1666685) derivatives, these techniques are instrumental in identifying characteristic functional group vibrations.

The IR spectrum of a related compound, 4-chlorobenzophenone, shows C-H stretching vibrations in the region of 3100-3000 cm⁻¹. jconsortium.com The aromatic C-C stretching vibrations for this compound are observed at 1625 cm⁻¹ and in the 1400-1280 cm⁻¹ range. jconsortium.com For 3-chloro-4-hydroxybenzaldehyde (B1581250), a broad IR band near 3180 cm⁻¹ indicates the presence of O-H···O hydrogen bonding. researchgate.net The C=O stretching vibration in this aldehyde is observed at 1670 cm⁻¹. researchgate.net In another related molecule, 3-chloro-4-methoxybenzaldehyde (B1194993), an infrared doublet near 1700 cm⁻¹ (at 1696 and 1679 cm⁻¹) is attributed to Fermi resonance between the C=O stretching fundamental and a combination of other vibrational modes. nih.gov

Theoretical calculations using Density Functional Theory (DFT) have been employed to support the assignment of vibrational frequencies for similar molecules. For 4-chlorobenzophenone, DFT calculations at the B3LYP/6-311G++(d,p) level have been used to determine the fundamental vibrational frequencies. jconsortium.comjconsortium.com Similar computational studies have been performed for 3-chloro-4-methoxybenzaldehyde and 3-chloro-4-hydroxybenzaldehyde to aid in the complete assignment of their observed IR and Raman spectra. researchgate.netnih.gov

Table 1: Key IR and Raman Vibrational Frequencies for Related Benzophenone Derivatives

| Vibrational Mode | 4-chlorobenzophenone (IR, cm⁻¹) jconsortium.com | 3-chloro-4-hydroxybenzaldehyde (IR, cm⁻¹) researchgate.net | 3-chloro-4-methoxybenzaldehyde (IR, cm⁻¹) nih.gov |

| O-H Stretch | - | ~3180 | - |

| C-H Stretch (aromatic) | 3100-3000 | - | - |

| C=O Stretch | - | 1670 | 1696, 1679 |

| C-C Stretch (aromatic) | 1625, 1400-1280 | - | - |

This table presents a selection of characteristic vibrational frequencies and is not exhaustive.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the molecule's electronic structure.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Applications

NMR spectroscopy and mass spectrometry are indispensable techniques for the structural elucidation of organic compounds. NMR provides detailed information about the carbon-hydrogen framework, while MS reveals the molecular weight and fragmentation patterns.

Structural Elucidation via ¹H and ¹³C NMR

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental methods for determining the structure of organic molecules.

For a related compound, 4-chloro-4'-hydroxybenzophenone (B194592), the ¹³C NMR spectrum is available. chemicalbook.com The ¹H and ¹³C NMR data for other benzophenone derivatives, such as 4-methoxybenzophenone (B1664615) and 4-cyanobenzophenone, have been reported, showing characteristic chemical shifts for the aromatic protons and carbons. rsc.org For example, in 4-methoxybenzophenone, the ¹H NMR spectrum shows multiplets in the aromatic region (δ 7.85-7.47 ppm) and a singlet for the methoxy (B1213986) group at δ 3.88 ppm. rsc.org The ¹³C NMR spectrum of this compound displays signals for the carbonyl carbon (δ 195.6 ppm) and the aromatic carbons. rsc.org

While specific ¹H and ¹³C NMR data for 3-Chloro-4'-hydroxybenzophenone were not found in the initial search, the expected spectra would show distinct signals for the protons and carbons in the two differently substituted aromatic rings. The splitting patterns in the ¹H NMR spectrum would provide information about the substitution pattern on each ring.

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for Substituted Benzophenones

| Compound | C=O | Aromatic Carbons | Other |

| 4-Methoxybenzophenone rsc.org | 195.6 | 163.2, 138.3, 132.6, 131.9, 130.1, 129.8, 128.2, 113.6 | 55.5 (OCH₃) |

| 4-Cyanobenzophenone rsc.org | 194.5 | 140.7, 135.9, 132.8, 131.7, 129.7, 129.5, 128.1 | 117.5, 115.2 (CN) |

| 4-Nitrobenzophenone rsc.org | 194.8 | 149.8, 142.9, 136.3, 133.5, 130.7, 130.1, 128.7, 123.6 | - |

This table provides examples of chemical shifts for related compounds to illustrate expected ranges.

Mass Spectrometry: Fragmentation Patterns and Analytical Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

The molecular weight of 4-chloro-4'-hydroxybenzophenone is 232.67 g/mol . scbt.com

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. In the negative ion mode (ESI-), a deprotonated molecule [M-H]⁻ is typically observed. Tandem mass spectrometry (MS/MS or MS²) involves the selection and fragmentation of a specific ion (precursor ion) to generate a product ion spectrum, which provides valuable structural information.

For the isomeric 4-chloro-4'-hydroxybenzophenone, the mass spectrum acquired under ESI- conditions shows a precursor ion which can be subjected to product ion scans (MS²) to elucidate its fragmentation pathways. researchgate.net The fragmentation of protonated hydroxybenzophenone isomers has been studied using collision-induced dissociation (CID), revealing characteristic fragment ions. semanticscholar.org For instance, the CID of protonated hydroxybenzophenones (m/z 199.1) produces major fragments at m/z 121 and 105. semanticscholar.org

In the context of this compound, ESI- MS would be expected to produce a deprotonated molecule at m/z 231. Subsequent MS² analysis of this ion would likely involve cleavages around the central carbonyl group, leading to the formation of characteristic fragment ions corresponding to the substituted benzoyl and phenoxide moieties. The study of fragmentation patterns is crucial for the structural characterization of compounds and for differentiating between isomers. rsc.orgnih.gov

Internal Standard Applications in LC-MS/MS

In the realm of analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an internal standard is crucial for accurate quantification. An internal standard helps to correct for the loss of analyte during sample preparation and for variations in instrument response. 4-Chloro-4'-hydroxybenzophenone serves as an internal standard (IS) in such analytical methods. For instance, in a study analyzing peach byproducts, the mass spectrum of 4-Chloro-4'-hydroxybenzophenone was acquired under electrospray negative ionization (ESI-) to facilitate the characterization of compounds in the extract. researchgate.net

The selection of a suitable internal standard is critical. Ideally, it should be a compound that is chemically similar to the analyte but not naturally present in the sample. Isotopically labeled analogs of the analyte are often the best choice, but when these are not available, a structurally similar compound can be used. For the analysis of various benzophenones in human placental tissue, benzophenone-d10 (B1335006) was used as a surrogate or internal standard. nih.gov This highlights the common practice of using deuterated compounds for such purposes. Similarly, in the analysis of benzophenone and 4-hydroxybenzophenone (B119663) in breakfast cereal, benzophenone-d10 and 4-fluoro-4'-hydroxybenzophenone (B1295144) were employed as internal standards. thermofisher.com

The underlying principle of using an internal standard in LC-MS/MS is that it is added at a known concentration to both the calibration standards and the unknown samples. The ratio of the analyte's response to the internal standard's response is then plotted against the analyte's concentration to create a calibration curve. This ratiometric measurement ensures that any variations during the analytical process affect both the analyte and the internal standard to a similar extent, thus improving the precision and accuracy of the results.

Theoretical and Computational Chemistry

Theoretical and computational chemistry provide powerful tools to understand the molecular properties of this compound at a fundamental level. These methods allow for the prediction of its geometry, electronic structure, reactivity, and other important characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been successfully applied to determine the optimized geometry and electronic properties of various molecules. For instance, DFT calculations at the B3LYP/6–311 G(d,p) level have been used to compare the optimized structure of a Schiff base compound with its experimentally determined molecular structure. nih.gov Similar studies on related benzophenone derivatives, such as 4-fluoro-4-hydroxybenzophenone, have also utilized DFT to understand their structural parameters. scispace.com

The geometry of a molecule, including bond lengths, bond angles, and dihedral angles, is a key determinant of its physical and chemical properties. DFT calculations can provide a detailed picture of the three-dimensional arrangement of atoms in this compound. For a related compound, 3-Chloro-4-hydroxy-4'-methylbenzophenone, the two benzene (B151609) rings were found to be twisted by 54.70 (4) degrees, likely due to steric hindrance. elsevierpure.com Such computational insights are invaluable for understanding the molecule's conformation and how it might interact with other molecules. The electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also a critical aspect that can be elucidated through DFT. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. rasayanjournal.co.in

Quantum Chemical Descriptors of Reactivity and Stability

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity and stability. rasayanjournal.co.in These descriptors include ionization potential, electron affinity, chemical hardness, chemical potential, and electrophilicity index. scispace.comresearchgate.net These parameters are crucial for understanding and predicting the chemical behavior of this compound.

For example, the HOMO and LUMO energies are used to calculate various reactivity descriptors. A smaller HOMO-LUMO energy gap generally implies a more reactive molecule. rsc.org In a study of a nitrofurantoin (B1679001) cocrystal, the calculated HOMO-LUMO energy gap indicated that the cocrystal was more chemically reactive and softer than the individual components. rsc.org These descriptors help in rationalizing the reactivity patterns of molecular systems. rasayanjournal.co.in

| Descriptor | Definition | Significance |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. | Indicates the molecule's ability to act as an electron donor. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. | Indicates the molecule's ability to act as an electron acceptor. |

| Chemical Hardness (η) | A measure of the resistance to change in electron distribution. | A harder molecule is less reactive. |

| Chemical Potential (μ) | The negative of electronegativity, representing the escaping tendency of electrons. | Governs the direction of charge transfer in a reaction. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic nature of a molecule. |

Nonlinear Optical (NLO) Properties Studies

Nonlinear optical (NLO) materials are of great interest due to their potential applications in technologies such as optical switching, data storage, and telecommunications. Computational studies can predict the NLO properties of molecules. The key parameters that determine a molecule's NLO response are its dipole moment, polarizability (α), and first hyperpolarizability (β). researchgate.net

Theoretical investigations on similar molecules, like 4-fluoro-4-hydroxybenzophenone, have shown that they can possess significant NLO properties. scispace.comuantwerpen.be These studies often employ DFT methods to calculate the hyperpolarizability, which is a measure of the nonlinear response of the molecule to an applied electric field. A large hyperpolarizability value suggests that the molecule could be a good candidate for NLO applications. researchgate.netuantwerpen.be The presence of donor and acceptor groups and a π-conjugated system within a molecule can enhance its NLO properties.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP surface maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net

MEP analysis has been used to identify reactive sites in various molecules, including those with similar structures to this compound. scispace.comdergipark.org.tr For instance, in a study of carbamazepine (B1668303) cocrystals, MEP analysis was used to identify the hydrogen bond donor and acceptor sites, which are crucial for understanding the crystal packing. nih.gov The MEP can serve as a strong predictor for substituent effects on the electronic behavior of molecules in chemical reactions. rsc.org By examining the MEP map of this compound, one can identify the regions most likely to be involved in intermolecular interactions, such as hydrogen bonding.

Rational Design and Synthesis of 3 Chloro 4 Hydroxybenzophenone Analogues and Derivatives

Structural Modifications and Scaffold Diversity

The molecular architecture of 3-chloro-4'-hydroxybenzophenone offers multiple sites for structural modification, enabling the creation of a diverse range of analogues. The core structure, a benzophenone (B1666685), can be altered in several ways to explore new chemical space and generate scaffold diversity.

Key modifications can be introduced at three primary locations: the chlorinated phenyl ring, the hydroxylated phenyl ring, and the ketone group. For instance, the position and nature of the halogen on the first ring can be varied. The hydroxyl group on the second ring can be etherified, esterified, or replaced with other functional groups to alter polarity and hydrogen bonding capabilities. The central ketone can be reduced to an alcohol or converted to other functionalities, such as imines or oximes, to change the molecule's shape and electronic properties.

A notable example of scaffold diversification involves the synthesis of substituted benzophenone analogues, such as (2-aroyl-4-methylphenoxy)acetamides. This multi-step synthesis begins with 2-hydroxybenzophenones, which are reacted with ethyl chloroacetate, followed by alkaline hydrolysis and subsequent condensation with p-chloroaniline. researchgate.net This process transforms the initial benzophenone scaffold into a more complex structure with different potential biological activities.

Another approach to creating diverse scaffolds is through the modification of related starting materials. For example, the fungal metabolite 3-chloro-4-hydroxyphenylacetic acid has been used as a scaffold to generate a library of amides. nih.govqut.edu.au By converting the carboxylic acid to a methyl ester and then reacting it with a variety of primary amines, a diverse set of analogues can be produced. nih.govqut.edu.au This highlights how a related, but distinct, starting scaffold can be leveraged to create a library of compounds with potential therapeutic value. nih.govqut.edu.au

The goal of these structural modifications is to systematically explore the chemical space around the this compound core. By creating a library of compounds with varied steric and electronic properties, researchers can investigate how these changes impact biological activity, a key aspect of structure-activity relationship studies.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. drugdesign.orggardp.org The primary aim of SAR analysis is to identify the key structural features, or pharmacophores, that are essential for a molecule's desired biological effect and to understand how modifications to these features can enhance potency, selectivity, or other important properties. drugdesign.orggardp.org

For derivatives of this compound, SAR studies would systematically explore how changes to the molecule's structure affect its interaction with a biological target. This involves synthesizing a series of analogues with specific modifications and then evaluating their biological activity.

Key areas of investigation in the SAR of this compound derivatives include:

The position and nature of the chloro substituent: Moving the chlorine atom to different positions on the phenyl ring or replacing it with other halogens (e.g., fluorine, bromine) can significantly impact activity by altering the molecule's electronic distribution and steric profile.

The hydroxyl group: The acidity and hydrogen-bonding capability of the phenolic hydroxyl group are often crucial for target binding. SAR studies would involve converting this group to ethers or esters to probe the importance of this interaction.

By applying these principles to this compound, medicinal chemists can rationally design new analogues with improved therapeutic potential.

Design of Combinatorial Libraries based on this compound Scaffolds

Combinatorial chemistry is a powerful tool in drug discovery that allows for the rapid synthesis of a large number of different but structurally related molecules. rsc.orgnih.gov By creating a "library" of compounds, researchers can efficiently screen for molecules with desired biological activities. The this compound scaffold is a suitable starting point for the design of such libraries due to its synthetic tractability and the presence of multiple points for diversification.

The design of a combinatorial library based on this scaffold would typically involve a core structure derived from or related to this compound, and a set of diverse "building blocks" that can be attached to this core. For example, a library could be designed by reacting a derivative of this compound with a collection of different amines, carboxylic acids, or other reactive molecules.

One documented example, while not using this compound directly, illustrates the principle well with a closely related scaffold, 3-chloro-4-hydroxyphenylacetic acid. nih.govqut.edu.au In this case, the carboxylic acid was first converted to its methyl ester. nih.govqut.edu.au This intermediate was then reacted with a diverse set of 20 primary amines in a parallel synthesis format to generate a library of 20 distinct amide derivatives. nih.govqut.edu.au The use of a solvent-free aminolysis procedure streamlined the synthesis process. nih.govqut.edu.au

The selection of building blocks is a critical aspect of library design. They should be chosen to introduce a wide range of chemical properties, such as size, polarity, and charge, to maximize the diversity of the library and increase the chances of identifying a "hit" during biological screening.

The resulting library of compounds can then be tested in various biological assays. For instance, the library based on 3-chloro-4-hydroxyphenylacetic acid was evaluated for its cytotoxic effects against a human prostate cancer cell line and for antiparasitic activity. nih.govqut.edu.au Although no significant activity was observed in these specific assays at the tested concentration, the study did reveal that some fluorobenzyl analogues could reduce cellular lipid levels in prostate cancer cells. nih.govqut.edu.au This demonstrates how combinatorial libraries can be used to explore the biological potential of a given scaffold.

Development of Impurity Reference Standards in Pharmaceutical Research

In the manufacturing of pharmaceuticals, it is crucial to control the levels of any impurities that may be present in the final drug product. Impurity reference standards are highly purified compounds that are used as a benchmark to identify and quantify these impurities during quality control testing. This compound itself can be an important intermediate in the synthesis of some pharmaceutical compounds. scbt.com

The synthesis of fenofibrate (B1672516), a lipid-lowering drug, can involve 4-chloro-4'-hydroxybenzophenone (B194592) as a key intermediate. patsnap.comgoogle.com In such a process, related compounds, including isomers like this compound, could potentially be formed as impurities. Therefore, having a well-characterized reference standard of this compound is essential for pharmaceutical companies to ensure the purity and safety of their products.

The development of an impurity reference standard involves:

Synthesis and Purification: A robust and well-documented synthetic route is required to produce the compound. This is often followed by rigorous purification steps, such as recrystallization or chromatography, to achieve a very high level of purity.

Characterization: The identity and purity of the reference standard must be unequivocally confirmed using a variety of analytical techniques. These typically include:

Nuclear Magnetic Resonance (NMR) spectroscopy to determine the chemical structure.

Mass Spectrometry (MS) to confirm the molecular weight.

Infrared (IR) spectroscopy to identify functional groups.

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), to assess purity.

Certification: The final reference standard is often accompanied by a Certificate of Analysis (CoA) that details its identity, purity, and other relevant properties.

Companies that specialize in the production of chemical standards offer this compound as a reference material for research and quality control purposes. lgcstandards.com This availability is critical for pharmaceutical laboratories that need to develop and validate analytical methods for monitoring potential impurities in their drug substances and products.

Biological Activities and Molecular Pharmacology of 3 Chloro 4 Hydroxybenzophenone and Its Derivatives

Antimicrobial Efficacy: Antibacterial and Antiparasitic Studies

While 3-Chloro-4'-hydroxybenzophenone is recognized for its role as a key intermediate in the synthesis of pharmaceuticals, it and its derivatives have also been the subject of investigations into their antimicrobial properties. Research has explored their potential as antibacterial and antiparasitic agents, with several derivatives showing notable activity against a range of pathogens.

A study on novel benzophenone (B1666685) fused azetidinone derivatives highlighted the potential of this class of compounds. Specifically, 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized and evaluated for their antimicrobial effects. nih.gov Among the tested compounds, certain derivatives demonstrated significant inhibitory action against various bacterial and fungal strains when compared to standard drugs like Chloramphenicol, Amoxicillin, and Ketoconazole. nih.govresearchgate.net

Another area of research has focused on semicarbazone derivatives. A series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives were synthesized and screened for their antimicrobial activities. researchgate.net One of the most active compounds identified was 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorolphenyl)hydrazinecarboxamide, which exhibited good antibacterial activity. researchgate.net Furthermore, N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives have also been synthesized and tested, with some showing high antibacterial action. researchgate.net

The antimicrobial activity of these derivatives is often attributed to their specific structural features. For instance, the presence and position of substituents on the phenyl rings can significantly influence their efficacy. In the case of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones, compounds bearing hydroxyl (OH) and nitro (NO2) groups on the phenyl ring at the 4-position showed good antibacterial activity. researchgate.net

While direct and extensive data on the antiparasitic activity of this compound is not widely available in the reviewed literature, the broader class of salicylanilides, which can be synthesized from related precursors, are known for their potent anthelmintic properties. For example, Rafoxanide, a halogenated salicylanilide, is an effective anthelmintic agent used in veterinary medicine. edx.org

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Derivative Class | Specific Compound Example | Activity | Note |

|---|---|---|---|

| Benzophenone fused Azetidinones | 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamides | Good inhibition against tested bacterial and fungal strains. nih.gov | Activity compared to standard antibiotics and antifungals. nih.govresearchgate.net |

| Semicarbazones | 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorolphenyl)hydrazinecarboxamide | Good antibacterial activity. researchgate.net | Presence of OH group on the phenyl ring at position 4 was noted for its activity. researchgate.net |

| Azetidinones | N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives | Some derivatives showed high antibacterial action. researchgate.net | - |

Anticancer and Cytotoxicity Investigations

The cytotoxic potential of this compound and its derivatives against various cancer cell lines has been an active area of research. While data on the parent compound is limited, numerous studies have demonstrated the anticancer activity of its structurally related derivatives, particularly those incorporating heterocyclic rings such as 1,3,4-thiadiazole (B1197879) and azetidinone.

Derivatives of 1,3,4-thiadiazole have shown promise as potential anticancer agents. nih.gov For instance, certain 1,3,4-thiadiazole derivatives have been reported to exhibit cytotoxic activity against breast cancer cell lines, including MCF-7 and MDA-MB-231. nih.gov The mechanism of action for some of these compounds is thought to involve the inhibition of tumor cell division. nih.gov

In a study focusing on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, several compounds were synthesized and evaluated for their anticancer activity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. nih.gov The results indicated that the tested compounds were generally more cytotoxic against the U-87 cell line. nih.gov One of the most active compounds identified was 1-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone. nih.gov

The search for new anticancer agents has also led to the synthesis and evaluation of other derivatives. For example, 4,4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis(azaneylylidene) bis(methaneylylidene) diphenol demonstrated cytotoxic activity against MCF-7 breast cancer cell lines. nih.gov

Table 2: Cytotoxicity of Selected Derivatives Related to this compound

| Derivative Class | Specific Compound Example | Cancer Cell Line | Reported Activity |

|---|---|---|---|

| 1,3,4-Thiadiazole Derivatives | Not specified | MCF-7, MDA-MB-231 (Breast Cancer) | Exhibited cytotoxic activity. nih.gov |

| 3-[(4-methoxyphenyl)amino]propanehydrazide Derivatives | 1-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 (Glioblastoma) | Identified as the most active compound against this cell line in the study. nih.gov |

| Bis-1,3,4-thiadiazole Derivatives | 4,4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis(azaneylylidene) bis(methaneylylidene) diphenol | MCF-7 (Breast Cancer) | Demonstrated cytotoxic activity. nih.gov |

Modulation of Biological Pathways

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

This compound plays a significant role as a metabolic intermediate, particularly in the context of the lipid-lowering drug fenofibrate (B1672516). The biological activity of fenofibrate is mediated through its active metabolite, fenofibric acid. This compound is a key precursor in the synthesis of fenofibrate and is involved in the metabolic pathway that leads to the formation of fenofibric acid.

The primary mechanism through which fenofibric acid exerts its therapeutic effects is by activating peroxisome proliferator-activated receptors (PPARs), specifically the PPARα isoform. researchgate.net PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism.

Upon activation by ligands such as fenofibric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes that control lipid metabolism, leading to a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol levels. While the direct interaction of this compound with PPARs is not the primary mechanism of action, its role as a precursor to the active PPARα agonist, fenofibric acid, is crucial.

Enzyme Inhibition Studies

The investigation of this compound and its derivatives as enzyme inhibitors is an emerging area of research. A related compound, 3-Chloro-4-hydroxyphenylacetic acid, has been identified as a fungal metabolite and a useful building block in the synthesis of inhibitors for enzymes such as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2). medchemexpress.com Inhibitors of 17β-HSD2 are of interest for their potential therapeutic applications.

While specific enzyme inhibition data for this compound is not extensively documented in the available literature, the broader class of benzophenone derivatives has been studied for their inhibitory effects on various enzymes. The structural scaffold of this compound provides a basis for the design and synthesis of more complex molecules with targeted enzyme inhibitory activities. The development of derivatives often aims to enhance potency and selectivity for specific enzyme targets, which is a common strategy in drug discovery.

Role as Metabolic Intermediates in vivo

In vivo, this compound is recognized primarily for its role as a metabolic intermediate in the biotransformation of certain xenobiotics. Its most notable role is in the metabolic pathway of the lipid-lowering drug fenofibrate. researchgate.net Following administration, fenofibrate is rapidly hydrolyzed by esterases to its active metabolite, fenofibric acid. This compound is a key chemical precursor in the industrial synthesis of fenofibrate. researchgate.net

Furthermore, the metabolic fate of chlorotyrosine can lead to the formation of related chlorinated hydroxy-aromatic acids. For instance, 3-chloro-4-hydroxyphenylacetic acid is known to be a major chlorinated metabolite of chlorotyrosine in mammals. nih.gov This indicates that the metabolic pathways exist in vivo to handle such chlorinated phenolic compounds. The study of these metabolic pathways is crucial for understanding the pharmacokinetics and potential biological activities of these compounds and their parent drugs.

Environmental Behavior and Degradation Pathways of 3 Chloro 4 Hydroxybenzophenone

Photochemical Transformations in Aquatic and Atmospheric Environments

In the environment, 3-Chloro-4'-hydroxybenzophenone is subject to transformations initiated by the absorption of solar radiation. These photochemical processes are critical to its degradation, particularly in sunlit surface waters. The presence of both a hydroxyl (-OH) and a chloro (-Cl) substituent on the benzophenone (B1666685) structure influences its photochemistry compared to the parent compound.

Like other benzophenones, this compound is photoactive due to its carbonyl group, which can absorb ultraviolet (UV) light, leading to the promotion of an electron from a non-bonding n-orbital to an anti-bonding π-orbital (n→π transition). This creates a short-lived singlet excited state (S₁). Due to the nature of benzophenone derivatives, this singlet state is expected to undergo rapid and efficient intersystem crossing (ISC) to form a more stable and longer-lived triplet excited state (T₁). nih.gov This triplet state is the primary precursor for the compound's subsequent photochemical reactions. collectionscanada.gc.camdpi.com

The substitution pattern on the benzophenone rings plays a crucial role in the excited-state dynamics. Studies on substituted benzophenone-donor dyads show that the position of substituents (ortho, meta, para) dictates the evolution of excited states, including intramolecular charge transfer (ICT) and the formation of local-excited triplet states. aip.orgrsc.orgresearchgate.net For this compound, the electron-withdrawing chlorine atom and the electron-donating hydroxyl group will modify the electronic distribution and energy levels of the excited states, influencing the rates of ISC and subsequent decay pathways. researchgate.net

Once formed, the triplet excited state of this compound can initiate several reaction pathways. A characteristic reaction of triplet benzophenones is hydrogen abstraction from suitable donor molecules in the environment (e.g., alcohols, hydrocarbons) to form a ketyl radical. collectionscanada.gc.ca

However, in natural aquatic systems, other pathways are significant:

Reactive Oxygen Species (ROS) Formation: The triplet state can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). mdpi.comresearchgate.net It can also participate in electron transfer reactions that lead to the formation of superoxide (B77818) radicals (O₂•⁻), which can further lead to other ROS like hydroxyl radicals (•OH). mdpi.com Advanced oxidation processes using UV/H₂O₂ have been shown to effectively degrade benzophenone and its hydroxylated derivatives through reactions with •OH radicals, leading to hydroxylation, carboxylation, and eventual ring cleavage. nih.govmdpi.com

Photoheterolysis: The presence of the C-Cl bond introduces the possibility of photoheterolysis. Studies on 4-chlorophenol (B41353) have shown that its triplet state can undergo cleavage of the C-Cl bond to yield a phenyl cation and a chloride ion. A similar pathway may be possible for this compound, leading to the formation of a 4-hydroxybenzoyl-phenyl cation intermediate.

Photosensitization: The triplet state can act as a photosensitizer, transferring energy to other co-existing organic pollutants and accelerating their degradation. Fenofibric acid, a related chlorobenzophenone, has been shown to accelerate the photodegradation of other drugs through its triplet excited state and the generation of ¹O₂. mdpi.com

| Parameter | Compound | Conditions | Finding | Reference |

| Degradation Rate Constant (k) | Benzophenone (BP) | UV/H₂O₂, Initial Conc. 13.8 mg/L | 0.068 min⁻¹ | mdpi.com |

| Degradation Rate Constant (k) | 4,4'-dihydroxybenzophenone (HBP) | UV/H₂O₂, Initial Conc. 13.8 mg/L | 0.032 min⁻¹ | mdpi.com |

| Photosensitization Effect | Benzophenone (BP) | On Sulfamethoxazole (SMX) degradation | 50.0% increase in SMX degradation rate at [BP]/[SMX] ratio of 0.25 | mdpi.com |

| Photosensitization Effect | Oxybenzone (BP-3) | On Sulfamethoxazole (SMX) degradation | 36.2% increase in SMX degradation rate at [BP-3]/[SMX] ratio of 0.25 | mdpi.com |

The surrounding solvent medium profoundly affects the photochemical behavior of this compound. The polarity and protic nature of the solvent can alter the energy levels of the excited states and favor certain reaction pathways over others. researchgate.netresearchgate.net

Aprotic Solvents: In aprotic solvents like acetonitrile, the related compound 4-hydroxybenzophenone (B119663) is fluorescent and an effective photosensitizer, readily producing singlet oxygen. researchgate.net In this environment, the triplet state is more likely to engage in bimolecular reactions like hydrogen abstraction or energy transfer.

Protic Solvents (Water): In protic solvents, particularly water, the phenolic hydroxyl group dramatically changes the compound's photochemistry. Studies on 4-hydroxybenzophenone show that its singlet and triplet excited states are acidic and can undergo rapid deprotonation in the presence of water to form the ground-state phenoxide anion. researchgate.net This process acts as an efficient non-radiative decay channel, effectively quenching the excited state and inhibiting its photoactivity and ability to act as a photosensitizer. researchgate.net This deactivation pathway is likely a dominant fate for this compound in neutral to alkaline aquatic environments, reducing its potential for direct and indirect photolysis.

Biological Degradation Mechanisms

The biological breakdown of this compound involves microbial enzymatic activities that can transform or completely mineralize the compound. Both anaerobic and aerobic pathways are relevant for its degradation in sediments, soils, and wastewater treatment systems.

Under anoxic conditions, such as those found in sediments and groundwater, chlorinated aromatic compounds can be biodegraded through reductive processes. nih.govcapes.gov.br Anaerobic bacteria can utilize halogenated compounds as terminal electron acceptors in a process known as organohalide respiration, leading to reductive dehalogenation—the replacement of a halogen atom with a hydrogen atom. nih.govnih.gov

While direct studies on this compound are not available, the anaerobic degradation of the closely related compound 3-chloro-4-hydroxybenzoate has been shown to proceed via two distinct initial pathways in freshwater sediment:

Reductive dechlorination to form 4-hydroxybenzoate.

Decarboxylation to form 2-chlorophenol.

Both initial products are then further degraded to phenol (B47542) and subsequently to benzoate. nih.gov This suggests a plausible anaerobic pathway for this compound would involve an initial reductive dechlorination to yield 4-hydroxybenzophenone. Additionally, anaerobic microorganisms like Desulfitobacterium species are known to perform reductive dehydroxylation and demethylation on chlorinated hydroquinones, demonstrating the diverse transformation capabilities of anaerobic consortia on substituted aromatics. nih.gov

In the presence of oxygen, aerobic microorganisms, particularly bacteria from the Pseudomonas genus, are well-known for their ability to degrade chlorinated aromatic compounds. nih.govnih.gov The metabolism of chlorobenzoates by Pseudomonas species typically initiates with an attack by dioxygenase enzymes. nih.govnih.gov

For this compound, a likely aerobic degradation pathway would mirror that of other chlorinated aromatics:

Dioxygenation: An initial hydroxylation of one of the aromatic rings by a dioxygenase enzyme to form a dihydroxy intermediate (a chlorocatechol-like structure).

Ring Cleavage: The resulting catecholic intermediate is then susceptible to cleavage by other dioxygenases, via either an ortho or meta fission pathway, opening the aromatic ring.

Further Metabolism: The resulting aliphatic acids are then funneled into central metabolic pathways like the Krebs cycle.

Studies on Pseudomonas sp. have shown that they can utilize 3-chlorobenzoate (B1228886) as a sole carbon and energy source, indicating that the chloro-substituent does not entirely prevent degradation, although it can impact the efficiency and kinetics of the process. nih.govnih.gov For instance, while one Pseudomonas species could metabolize 3-chlorobenzoate, the intermediate 3-chlorocatechol (B1204754) was found to inhibit the catechol 1,2-oxygenase enzyme, blocking further metabolism and leading to incomplete degradation. nih.gov

| Organism / System | Substrate | Key Finding | Reference |

| Pseudomonas sp. WR912 | 3-Chlorobenzoate | Utilized as sole carbon source; doubling time of 2.6 hours. | nih.gov |

| Pseudomonas sp. WR912 | 4-Chlorobenzoate | Utilized as sole carbon source; doubling time of 3.3 hours. | nih.gov |

| Pseudomonas (diff) spp. | 3-Chlorobenzoate | Metabolized to 3-chlorocatechol, which inhibited further degradation by catechol 1,2-oxygenase. | nih.gov |

| Freshwater Sediment (Anaerobic) | 3-Chloro-4-hydroxybenzoate | Degraded via either chlorophenol or hydroxybenzoate to phenol and then benzoate. | nih.gov |

| Rhodopseudomonas palustris | 3-Chlorobenzoate | Capable of anaerobic degradation in the light (photoheterotrophic). | rug.nl |

Toxicological Implications from an Environmental Perspective

Detailed toxicological assessments for this compound from an environmental standpoint are not available.

Endocrine Disrupting Potential

While many benzophenone derivatives are recognized as potential endocrine-disrupting chemicals (EDCs) due to their ability to interfere with hormonal systems, no specific studies have been conducted to evaluate the endocrine-disrupting potential of this compound. nih.govnih.govcend.dkedlists.org The endocrine effects of one isomer or derivative cannot be reliably assigned to another without specific testing.

Ecotoxicological Assessments

No specific ecotoxicological assessments for this compound were found. Acute toxicity studies on various aquatic organisms have been performed for other benzophenones, such as 5-chloro-2-hydroxybenzophenone (B104029) and 4,4'-dihydroxybenzophenone, but not for the 3-chloro isomer. researchgate.netplos.org Without data on its effects on representative aquatic species (e.g., algae, invertebrates, fish), an environmental risk assessment cannot be performed.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-4'-hydroxybenzophenone, and how can reaction conditions be optimized for yield?

- Methodology : While direct synthesis protocols are not explicitly detailed in the evidence, common approaches for analogous benzophenones involve Friedel-Crafts acylation or coupling reactions. For example, chlorination of a hydroxybenzophenone precursor (e.g., 4'-hydroxybenzophenone) using reagents like chlorine gas or sulfuryl chloride in the presence of a Lewis acid catalyst (e.g., FeCl₃) could be explored . Optimization may involve varying reaction temperatures (e.g., 50–80°C), solvent systems (e.g., dichloromethane or acetic acid), and stoichiometric ratios of reagents. Post-synthesis, purity can be confirmed via HPLC or NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- Methodology :

- NMR : The -NMR spectrum should show a singlet for the hydroxyl proton (~5.5–6.0 ppm) and aromatic protons split into distinct patterns due to chloro and hydroxy substituents. In -NMR, carbonyl carbon resonance typically appears at ~195–200 ppm .

- IR : Key peaks include a broad O-H stretch (~3200 cm), C=O stretch (~1650 cm), and C-Cl stretch (~750 cm) .

- Mass Spectrometry : The molecular ion peak at m/z 232.66 (CHClO) confirms the molecular weight .

Q. What purification methods are suitable for isolating this compound from reaction mixtures?

- Methodology : Recrystallization using ethanol or acetone/water mixtures is effective for initial purification. For complex mixtures, column chromatography with silica gel and a gradient elution system (e.g., hexane:ethyl acetate 4:1 to 1:1) can resolve regioisomeric impurities. Purity ≥95% is achievable, as noted for reference standards .

Advanced Research Questions

Q. How can researchers develop and validate HPLC methods for quantifying this compound as a pharmaceutical impurity?

- Methodology :

- Column : Use a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with UV detection at 254 nm.

- Mobile Phase : Acetonitrile:water (60:40 v/v) with 0.1% trifluoroacetic acid improves peak symmetry.

- Validation : Assess linearity (1–100 µg/mL), limit of detection (LOD, ~0.1 µg/mL), and precision (RSD <2%). Cross-validate with LC-MS for structural confirmation .

Q. What strategies resolve discrepancies in melting point or spectral data across laboratories synthesizing this compound?

- Methodology : Discrepancies often arise from polymorphic forms or residual solvents. Standardize recrystallization solvents and drying conditions (e.g., vacuum drying at 60°C for 24 hours). Collaborative studies using shared reference standards (CAS: 42019-78-3) ensure consistency in spectral comparisons .

Q. What are the mechanistic pathways for the degradation of this compound under various storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Photo-degradation pathways (via UV exposure) may involve cleavage of the carbonyl group or hydroxyl substitution. Use LC-MS to identify degradation products and propose reaction mechanisms .

Q. How do regioisomeric impurities (e.g., 4-Chloro-4'-hydroxybenzophenone) affect analytical profiling, and how can they be differentiated?

- Methodology : Regioisomers exhibit distinct retention times in reversed-phase HPLC. For structural confirmation, -NMR chemical shifts differ: the 3-chloro isomer shows meta-coupled aromatic protons, while the 4-chloro isomer displays para-coupled signals. High-resolution mass spectrometry (HRMS) further distinguishes isotopic patterns .

Q. What in vitro models are appropriate for evaluating the cytotoxicity of this compound?

- Methodology : Use human hepatocyte (e.g., HepG2) or renal (e.g., HEK293) cell lines. Assess cytotoxicity via MTT assays (24–72 hr exposure) with IC calculations. Include positive controls (e.g., cisplatin) and validate results with lactate dehydrogenase (LDH) leakage assays. Acute toxicity data from rodent studies (e.g., LD >2 g/kg in mice) suggest low systemic toxicity but warrant organ-specific evaluations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.